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Compound of Interest

Compound Name: 2-Cyclohexylcyclohexanone

Cat. No.: B167041 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive assessment of the genotoxic potential of 2-
Cyclohexylcyclohexanone, a fragrance ingredient with a woody, camphor-like scent. As direct

genotoxicity data for this compound is limited, this evaluation relies on a weight-of-evidence

approach, incorporating data from structurally similar "read-across" compounds: 2-tert-

butylcyclohexanone and 2-sec-butylcyclohexanone. To provide a broader context for safety

assessment, this guide also compares the genotoxic profile of these compounds with

cyclohexanone and other fragrance ingredients possessing similar scent characteristics.

Executive Summary
Based on the available data from analogue compounds, 2-Cyclohexylcyclohexanone is not

expected to be genotoxic.[1] Read-across data from 2-tert-butylcyclohexanone and 2-sec-

butylcyclohexanone, which have been tested in a battery of standard genotoxicity assays,

show no evidence of mutagenic or clastogenic activity.

In contrast, the structurally related but simpler molecule, cyclohexanone, has produced a

positive result in an in vivo micronucleus assay, suggesting it may induce chromosomal

damage in the bone marrow of mice. This highlights the importance of subtle molecular

differences in determining genotoxic potential.

This guide presents the available data in a comparative format, details the experimental

methodologies for the key genotoxicity assays, and provides visualizations of the experimental
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workflows to aid in the understanding and interpretation of the findings.

Comparative Genotoxicity Data
The following tables summarize the available genotoxicity data for 2-
Cyclohexylcyclohexanone (via its analogues), cyclohexanone, and selected alternative

fragrance ingredients. The data for the analogue compounds are primarily qualitative, as

detailed quantitative results from the original study reports were not publicly available.

Table 1: Genotoxicity Profile of 2-Cyclohexylcyclohexanone and its Analogues

Compound
Ames Test
(OECD 471)

In Vitro
Micronucleus
Test (OECD
487)

In Vitro
Chromosomal
Aberration
Test (OECD
473)

In Vivo
Micronucleus
Test (OECD
474)

2-

Cyclohexylcycloh

exanone

No Data

Available

No Data

Available

No Data

Available

No Data

Available

2-tert-

Butylcyclohexan

one (Read-

across for 2-

Cyclohexylcycloh

exanone)

Negative in S.

typhimurium and

E. coli up to 5000

µ g/plate [2]

Negative in

human

peripheral blood

lymphocytes up

to 1543 µg/mL[3]

[4]

No Data

Available

No Data

Available

2-sec-

Butylcyclohexan

one (Read-

across for 2-

Cyclohexylcycloh

exanone)

Negative in S.

typhimurium up

to 5000 µ g/plate

[5]

Negative[5]
No Data

Available

No Data

Available

Table 2: Genotoxicity Profile of Cyclohexanone and Alternative Fragrance Ingredients

Validation & Comparative

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 2 / 8 Tech Support

https://www.benchchem.com/product/b167041?utm_src=pdf-body
https://www.benchchem.com/product/b167041?utm_src=pdf-body
https://www.benchchem.com/product/b167041?utm_src=pdf-body
https://fragrancematerialsafetyresource.elsevier.com/sites/default/files/16587-71-6.pdf
https://fragrancematerialsafetyresource.elsevier.com/sites/default/files/55739-89-4.pdf
https://fragrancematerialsafetyresource.elsevier.com/sites/default/files/98-53-3.pdf
https://fragrancematerialsafetyresource.elsevier.com/sites/default/files/14765-30-1.pdf
https://fragrancematerialsafetyresource.elsevier.com/sites/default/files/14765-30-1.pdf
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b167041?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Compound
Ames Test
(OECD 471)

In Vitro
Micronucleus
Test (OECD
487)

In Vitro
Chromosomal
Aberration
Test (OECD
473)

In Vivo
Micronucleus
Test (OECD
474)

Cyclohexanone
No Data

Available

No Data

Available

No Data

Available

Positive in

mouse bone

marrow[6]

Camphor Negative
No Data

Available

No Data

Available

Negative in

peripheral blood

Woody Ketone
No Data

Available

No Data

Available

No Data

Available

No Data

Available

Experimental Protocols
The genotoxicity of the evaluated compounds was assessed using standardized assays,

primarily following the Organisation for Economic Co-operation and Development (OECD)

Guidelines for the Testing of Chemicals.

Bacterial Reverse Mutation Test (Ames Test) - OECD 471
The Ames test is a widely used method to evaluate the potential of a substance to induce gene

mutations.

Principle: The assay utilizes several strains of bacteria (e.g., Salmonella typhimurium and

Escherichia coli) with pre-existing mutations that render them unable to synthesize an

essential amino acid (e.g., histidine or tryptophan). The bacteria are exposed to the test

substance, and a positive result is indicated by a significant increase in the number of

colonies that have reverted to a state where they can synthesize the amino acid, suggesting

the test substance caused a mutation.

Methodology:

Strains: A set of bacterial strains, typically including S. typhimurium TA98, TA100, TA1535,

TA1537, and E. coli WP2uvrA, are used to detect different types of mutations.
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Metabolic Activation: The test is performed both with and without a mammalian metabolic

activation system (S9 fraction), usually derived from rat liver, to mimic the metabolic

processes that occur in mammals.

Exposure: The bacterial strains are exposed to a range of concentrations of the test

substance using either the plate incorporation or pre-incubation method.

Data Analysis: A substance is considered mutagenic if it produces a concentration-related

increase in the number of revertant colonies compared to the solvent control, and/or a

reproducible and significant increase at one or more concentrations.

In Vitro Mammalian Cell Micronucleus Test - OECD 487
This assay identifies substances that cause damage to chromosomes or the mitotic apparatus

in cultured mammalian cells.

Principle: Micronuclei are small, extranuclear bodies that are formed from chromosome

fragments or whole chromosomes that are not incorporated into the main nucleus during cell

division. An increase in the frequency of micronucleated cells indicates that the test

substance has induced chromosomal damage (clastogenicity) or interfered with the cell

division process (aneugenicity).

Methodology:

Cell Lines: Various mammalian cell lines, such as Chinese Hamster Ovary (CHO), V79, or

human peripheral blood lymphocytes, can be used.

Treatment: Cells are exposed to the test substance at several concentrations, both with

and without metabolic activation (S9). To identify cells that have completed division, a

cytokinesis blocker like cytochalasin B is often used, resulting in binucleated cells where

micronuclei are easily scored.

Harvest and Analysis: After treatment, cells are harvested, stained, and the frequency of

micronucleated cells is determined by microscopic examination.
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In Vivo Mammalian Erythrocyte Micronucleus Test -
OECD 474
This test evaluates the genotoxic potential of a substance in a living organism.

Principle: The assay assesses chromosome damage in the bone marrow of rodents by

measuring the frequency of micronucleated polychromatic erythrocytes (immature red blood

cells). As erythroblasts mature into erythrocytes, the main nucleus is expelled. Any

micronuclei formed due to chromosomal damage during the last cell division are retained in

the cytoplasm of the anucleated erythrocyte.

Methodology:

Animal Model: Typically, mice or rats are used.

Administration: The test substance is administered to the animals, usually via oral gavage

or intraperitoneal injection, at multiple dose levels.

Sample Collection: At appropriate time points after treatment, bone marrow is collected

from the femur.

Analysis: The bone marrow cells are smeared on slides, stained, and the frequency of

micronucleated polychromatic erythrocytes is scored under a microscope.

Visualizations
Experimental Workflow Diagrams
The following diagrams illustrate the general workflows for the key genotoxicity assays

described above.

Validation & Comparative

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 5 / 8 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b167041?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Preparation

Exposure

Incubation Analysis

Select Bacterial Strains
(e.g., S. typhimurium, E. coli)

Plate Incorporation / Pre-incubation
(+S9)

Plate Incorporation / Pre-incubation
(-S9)

Prepare Test Substance
(various concentrations)

Prepare S9 Mix
(for metabolic activation)

Incubate plates
(e.g., 37°C for 48-72h) Count Revertant Colonies Compare to Control Determine Mutagenicity

Click to download full resolution via product page

Ames Test Experimental Workflow
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In Vitro Micronucleus Assay Workflow
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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